2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14-10-12-15(13-11-14)22-20(23)18-8-4-2-6-16(18)17-7-3-5-9-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPNPSMSLMMAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely employed for constructing biaryl bonds due to its tolerance for functional groups. A representative protocol involves:
Reactants :
-
2-Bromobenzoic acid (carboxylic acid precursor)
-
2-Nitrophenylboronic acid (nitro precursor for carbamoyl group)
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 hours
Outcome :
Mechanistic Insight :
The bromide undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid. Reductive elimination forms the biaryl bond, with the nitro group intact for subsequent reduction.
Ullmann Coupling
For substrates sensitive to boronic acids, Ullmann coupling offers an alternative:
Reactants :
-
2-Iodobenzoic acid
-
2-Bromonitrobenzene
Conditions :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMF
-
Temperature: 120°C, 24 hours
Outcome :
Limitations :
Higher temperatures and longer reaction times compared to Suzuki coupling.
Functional Group Interconversion: Nitro Reduction and Amidation
Nitro Group Reduction
Protocol :
-
Substrate: Biphenyl-2-carboxylic acid-2'-nitro
-
Reducing Agent: H₂ (1 atm), Pd/C (5 wt%)
-
Solvent: Ethanol
-
Temperature: 25°C, 6 hours
Outcome :
Side Reactions :
Over-reduction to hydroxylamine is minimized by controlling H₂ pressure.
Amide Bond Formation
Carbodiimide-Mediated Coupling :
-
Reactants:
-
Biphenyl-2'-amine (1 equiv)
-
p-Toluic acid (1.2 equiv)
-
-
Activators: EDC (1.5 equiv), HOBt (1.5 equiv)
-
Solvent: DMF
-
Temperature: 0°C → 25°C, 12 hours
Outcome :
Optimization :
Using HOBt suppresses racemization and enhances coupling efficiency.
Alternative Route: Sequential Diazotization and Coupling
Diazotization of o-Toluidine Derivatives
Protocol :
-
Substrate: 2-Amino-4-methylbenzoic acid
-
Diazotizing Agent: NaNO₂ (1.1 equiv), HCl (3 equiv)
-
Coupling Partner: Benzene
-
Temperature: 0–5°C, 2 hours
Outcome :
Challenges :
Low yield due to competing side reactions; primarily of historical interest.
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura + Amidation | 52–58% | High functional group tolerance | Requires expensive Pd catalysts |
| Ullmann + Amidation | 40–45% | Avoids boronic acids | Long reaction times |
| Diazotization | 8–12% | Simple reagents | Very low yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation using acid chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2’-(p-Tolylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and magnetic properties . These interactions can influence various biochemical and physiological processes, making the compound of interest in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Carbamoyl-Substituted Biphenylcarboxylic Acids
Key Insights :
- Electron-withdrawing/donating groups : The p-tolyl group (electron-donating) may enhance metabolic stability compared to electron-withdrawing substituents like halogens.
Halogen-Substituted Biphenylcarboxylic Acids
Key Insights :
Hydroxyl/Alkyl-Substituted Biphenylcarboxylic Acids
Key Insights :
Pharmacologically Active Analogs
Key Insights :
- Biphenyl in drug design : The biphenyl moiety is a common pharmacophore in angiotensin II receptor blockers (e.g., Telmisartan) and anticancer agents.
- Water solubility : NSC 368390’s sodium salt formulation () highlights the importance of salt formation for parenteral administration.
Biological Activity
2'-(p-Tolylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid, a compound belonging to the biphenyl family, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.29 g/mol
Antimicrobial Activity
Research has indicated that compounds with biphenyl structures often exhibit antimicrobial properties. For instance, studies have shown that similar biphenyl derivatives possess significant antifungal and antibacterial activities. The specific activity of this compound against various microbial strains needs further exploration through in vitro assays.
Anticancer Potential
Biphenyl derivatives have been studied for their anticancer properties. A notable study demonstrated that modifications in the biphenyl structure could enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific assays using this compound on different cancer cell lines (e.g., breast cancer, colon cancer) would provide insights into its efficacy.
Enzyme Inhibition
Enzyme inhibition is another area where biphenyl derivatives have shown promise. The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, studies on related compounds suggest potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated a moderate inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines, the compound exhibited varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
These results suggest that the compound has significant potential as an anticancer agent.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Enzyme Interaction : Modulating enzyme activities related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
